![molecular formula C8H10ClNO2 B1462872 2,4-Dimethylnicotinic acid hydrochloride CAS No. 133897-06-0](/img/structure/B1462872.png)
2,4-Dimethylnicotinic acid hydrochloride
Overview
Description
2,4-Dimethylnicotinic acid hydrochloride is a chemical compound with the CAS Number: 133897-06-0. Its molecular weight is 187.63 . It is also known by its IUPAC name, 2,4-dimethylnicotinic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of 2,4-Dimethylnicotinic acid hydrochloride is C8H10ClNO2 . The InChI code for this compound is 1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H .Scientific Research Applications
Anti-Inflammatory and Analgesic Efficacy
Some 2-substituted aryl derivatives of nicotinic acid, such as 2-Bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy . This suggests that 2,4-Dimethylnicotinic acid hydrochloride could potentially be used in the development of new anti-inflammatory and analgesic drugs .
Treatment of High Blood Lipid Levels
Nicotinic acid, a related compound, has been used for many years to reduce high levels of fats in the blood . Although nicotinic acid has some undesirable side effects, its derivatives, including 2,4-Dimethylnicotinic acid hydrochloride, may offer similar benefits with fewer side effects .
Treatment of Cardiovascular Diseases
Nicotinic acid and its derivatives have shown the ability to reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease . Therefore, 2,4-Dimethylnicotinic acid hydrochloride could potentially be used in the treatment of these conditions .
Treatment of Alzheimer’s Disease
Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease . This suggests that 2,4-Dimethylnicotinic acid hydrochloride could potentially be used in the development of new treatments for this condition .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp), which play crucial roles in metabolism .
Mode of Action
Nicotinic acid and its derivatives are known to be involved in redox reactions as electron donors or acceptors, catalyzed by various enzymes .
Biochemical Pathways
2,4-Dimethylnicotinic acid hydrochloride likely affects the same biochemical pathways as nicotinic acid. These include the pathways involving the coenzymes NAD and NADP. These coenzymes are involved in many vital redox reactions, and maintaining the intracellular pool of nicotinic acid is vital for these pathways .
Pharmacokinetics
It is reasonable to assume that it shares similar properties with nicotinic acid, which is known to be readily bioavailable .
Result of Action
Given its likely role in redox reactions, it can be inferred that it plays a role in energy production and other metabolic processes within the cell .
properties
IUPAC Name |
2,4-dimethylpyridine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-4-9-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDASXALZAWOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669953 | |
Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133897-06-0 | |
Record name | 2,4-Dimethylpyridine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40669953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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